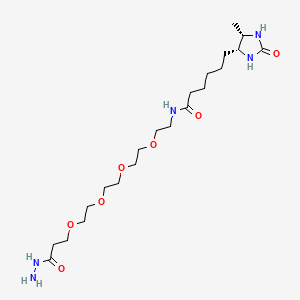Hydrazide-PEG4-Desthiobiotin
CAS No.:
Cat. No.: VC16016636
Molecular Formula: C21H41N5O7
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H41N5O7 |
|---|---|
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
| Standard InChI | InChI=1S/C21H41N5O7/c1-17-18(25-21(29)24-17)5-3-2-4-6-19(27)23-8-10-31-12-14-33-16-15-32-13-11-30-9-7-20(28)26-22/h17-18H,2-16,22H2,1H3,(H,23,27)(H,26,28)(H2,24,25,29)/t17-,18+/m0/s1 |
| Standard InChI Key | MPMSVTBRHKKFEJ-ZWKOTPCHSA-N |
| Isomeric SMILES | C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |
| Canonical SMILES | CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Hydrazide-PEG4-Desthiobiotin (C₂₁H₄₁N₅O₇; MW 475.58) features three distinct domains :
-
Hydrazide moiety: Reacts with aldehydes/ketones via hydrazone bond formation.
-
PEG4 spacer: A 31.22 Å hydrophilic linker that enhances solubility and reduces steric hindrance.
-
Desthiobiotin: A biotin analog lacking the sulfur atom, enabling reversible binding to streptavidin (Kd ≈ 10⁻¹¹ M vs. 10⁻¹⁶ M for biotin) .
The canonical SMILES representation is CC1C(NC(=O)N1)CCCCCC(=O)NN, with an InChI key of UCPUWIXGSQHNBO-JGVFFNPUSA-N . The PEG4 spacer significantly improves pharmacokinetics by minimizing nonspecific interactions and antibody aggregation .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 475.58 g/mol | |
| Spacer Length | 31.22 Å | |
| Solubility | DMSO, DMF, aqueous buffers | |
| Purity | >95% | |
| Storage Conditions | 4°C in desiccated environment |
Synthesis and Quality Control
Industrial Production
BOC Sciences and Thermo Fisher Scientific utilize solid-phase synthesis to conjugate the hydrazide group to desthiobiotin via a PEG4 backbone . Critical steps include:
-
PEG4 activation: Introduction of amine-reactive groups (e.g., NHS esters) for subsequent coupling.
-
Hydrazide incorporation: Reaction with carbohydrazide under acidic conditions.
-
Desthiobiotin conjugation: Amide bond formation using carbodiimide chemistry.
Purification involves reverse-phase HPLC, with final products characterized by LC-MS and NMR . Batch-to-batch consistency is ensured through rigorous testing for endotoxins (<0.1 EU/mg) and residual solvents (<50 ppm DMF) .
Mechanism of Action and Biochemical Applications
Glycoprotein Labeling
Hydrazide-PEG4-Desthiobiotin targets periodate-oxidized sialic acids on glycoproteins (e.g., antibodies, cell surface receptors) :
-
Oxidation: Treat cells or proteins with 1–10 mM NaIO₄ to generate aldehydes on cis-diols of sugars.
-
Labeling: Incubate with 10–100 µM reagent at pH 6.5–7.5 for 2 hr.
-
Streptavidin capture: Isolate labeled proteins using streptavidin beads, followed by gentle elution with biotin (1–5 mM) .
This approach minimizes disruption of antigen-binding sites in antibodies, preserving biological activity .
PROTAC Development
As a PROTAC linker, Hydrazide-PEG4-Desthiobiotin connects E3 ligase ligands to target protein binders. Its PEG spacer enhances cell permeability and solubility, while desthiobiotin enables post-assembly purification . In a 2023 study, this reagent facilitated the identification of AMPA receptor-interacting proteins in live mouse brains using photoactivatable crosslinking (PhoxID technology) .
Comparative Advantages Over Traditional Biotin Reagents
Table 2: Biotin vs. Desthiobiotin Affinity Systems
| Parameter | Desthiobiotin | Biotin |
|---|---|---|
| Streptavidin Kd | 10⁻¹¹ M | 10⁻¹⁶ M |
| Elution Conditions | 1–5 mM biotin, pH 7.4 | 6 M guanidine HCl, pH 1.5 |
| Protein Recovery | >90% | 20–60% |
| Complex Stability | Maintains native folding | Often denatured |
| Nonspecific Binding | Reduced | High |
Recent Advances in Neuroproteomics
A landmark 2023 study (bioRxiv:10.1101/2023.05.25.542239) employed Hydrazide-PEG4-Desthiobiotin in PhoxID to map AMPA receptor interactomes in live mice :
-
Hippocampus labeling: Identified 42 proteins, including GRIA1-3 subunits and postsynaptic scaffolds like SHANK3.
-
Cerebellum profiling: Detected GRIA4 (60% of cerebellar AMPARs) and Purkinje-specific regulators (GRID2, OLFM3).
-
Temporal resolution: Achieved <5 min labeling-to-harvest windows, capturing dynamic interactions during memory encoding.
This work underscores the reagent’s utility in spatiotemporally resolved proteomics within intact organisms.
Protocol Optimization and Troubleshooting
Recommended Labeling Conditions
-
pH: 6.5–7.5 (avoid Tris buffers due to amine-aldehyde competition)
-
Temperature: 4–25°C (higher temperatures accelerate hydrazone formation)
Common Pitfalls
-
Low labeling efficiency: Caused by insufficient oxidation; verify NaIO₄ concentration via Schiff’s test.
-
Streptavidin contamination: Pre-block beads with 0.5% BSA in PBS.
-
Storage instability: Aliquot in anhydrous DMSO; avoid freeze-thaw cycles .
| Vendor | Purity | Format | Price Range |
|---|---|---|---|
| Thermo Fisher | >95% | 5 × 1 mg | $420–$600 |
| BOC Sciences | >98% | Custom | $350–$500/g |
Future Directions and Emerging Applications
-
Single-Cell Proteomics: Integration with microfluidic devices for <100-cell input studies.
-
In Vivo Crosslinking: Coupling with two-photon activation for subcellular-resolution interactome mapping.
-
Therapeutic PROTACs: FDA-approved trials using Hydrazide-PEG4-Desthiobiotin-based degraders (e.g., ARV-110 for prostate cancer).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume